molecular formula C16H18N2O5S B151295 Penicillin v CAS No. 87-08-1

Penicillin v

Cat. No. B151295
CAS RN: 87-08-1
M. Wt: 350.4 g/mol
InChI Key: BPLBGHOLXOTWMN-MBNYWOFBSA-N
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Description

Penicillin V, a member of the penicillin family, is known for its broad-spectrum antibiotic properties. It functions by binding to penicillin-binding proteins (PBPs), which are enzymes that catalyze the synthesis of peptidoglycan, a vital component of the bacterial cell wall. This binding disrupts the cell wall synthesis, inhibiting bacterial growth and causing cell lysis .

Synthesis Analysis

The synthesis of Penicillin V has been a significant milestone in antibiotic development. The first rational total synthesis of natural penicillin V was completed in 1957, involving the cyclization to a β-lactam of an intermediate carrying the phenoxyacetyl side chain. Another method involved attaching side chains to 6-aminopenicillanic acid (6APA), the penicillin nucleus, using chemical acylating agents. This approach has been exceedingly fruitful, leading to the creation of over 4,000 new penicillins through chemical modifications .

Molecular Structure Analysis

The molecular structure of Penicillin V is complex, featuring a β-lactam ring that is crucial for its antibacterial activity. The structure of penicillin was determined between 1942 and 1945, and the stereochemistry of penicillin has been described in detail, considering various rearrangements based on the accepted β-lactam structure . Additionally, the structure and dynamics of potassium penicillin V in a low-symmetry molecular crystal have been studied using a combination of cross-polarization/magic angle spinning NMR and X-ray crystallography, revealing four distinct molecules in the asymmetric unit, differing mainly in the orientation of the phenoxy side chain .

Chemical Reactions Analysis

Penicillin V acylases catalyze the deacylation of Penicillin V, and the structure of these enzymes from Pectobacterium atrosepticum has been analyzed, confirming the importance of two Trp residues for activity and specificity . The biosynthesis of penicillin involves the enzyme isopenicillin N synthase, which catalyzes the formation of the bicyclic nucleus of penicillin from a tripeptide precursor .

Physical and Chemical Properties Analysis

The solubility of Penicillin V in supercritical CO2 has been measured, showing solubility 10^6 to 10^8 times the ideal gas solubility. This study also estimated the vapor pressure of Penicillin V and other unknown physical properties using group contribution methods . The penicillinases from Bacillus licheniformis have been characterized, providing insights into the chemical, physicochemical, and physiological properties of enzymes that hydrolyze penicillins .

Scientific Research Applications

Antibiotic Resistance and Delivery Systems

Penicillin V and its derivatives have been pivotal in combating bacterial infections. However, the emergence of antibiotic resistance poses a significant challenge. Research has focused on enhancing the performance of β-lactam antibiotics, including Penicillin V, against drug-resistant bacteria. Innovations in drug delivery, such as the use of drug carriers like liposomes and nanoparticles, have been explored to improve the efficacy of Penicillin V and counteract resistance. These approaches aim to optimize the clinical effectiveness of β-lactam antibiotics through various mechanisms, including structural modifications and alternative modes of action Abeylath & Turos, 2008.

Penicillin V in Pediatric Population

In the pediatric population, Penicillin V has been the cornerstone of treating lower respiratory tract infections. The antibiotic's safety profile is highlighted by its minor side effects compared to other antibiotics. Studies have compared the effectiveness of different generations of antibiotics, with Penicillin V remaining a preferred choice due to its efficacy and reduced side effects. Its role in preventing severe bacterial infections while minimizing adverse reactions emphasizes its importance in pediatric care Mohiuddin et al., 2020.

Pharmacokinetics in Neonates

The pharmacokinetics of Penicillin V in neonates has been a subject of extensive research. It's crucial to understand how neonates metabolize Penicillin V, given their unique physiological characteristics. Studies have shown that the clearance of Penicillin V is reduced and its half-life prolonged in neonates compared to more mature infants. This knowledge is vital for optimizing Penicillin V therapy in this vulnerable age group, ensuring effective treatment while minimizing potential risks Pacifici et al., 2009.

Environmental Concerns and Removal Techniques

The environmental impact of Penicillin V, especially its presence in water, has garnered attention. The ecological implications of Penicillin V, a concern for environmental toxicology, have prompted research into methods for its removal from water. Techniques such as Nanofiltration membrane technology and adsorption using carbon-based adsorbents have been investigated. These methods aim to mitigate the environmental footprint of Penicillin V, addressing both ecological concerns and public health implications Ighalo et al., 2021.

Safety And Hazards

Penicillin V may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .

properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BPLBGHOLXOTWMN-MBNYWOFBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
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Molecular Formula

C16H18N2O5S
Record name PENICILLIN V
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Related CAS

1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt)
Record name Penicillin V [USAN:USP]
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DSSTOX Substance ID

DTXSID3023429
Record name Penicillin V
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Molecular Weight

350.4 g/mol
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Physical Description

Penicillin v is a white crystalline powder. (NTP, 1992), Solid
Record name PENICILLIN V
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Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L
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Record name Phenoxymethylpenicillin
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Record name Penicillin V
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Mechanism of Action

Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical in the cell wall synthesis and maintenance, as well as cell division. This disrupts the third and last stage of bacterial cell wall synthesis. This subsequently leads to cell lysis., Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/, Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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Impurities

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.
Record name PENICILLIN V
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Product Name

Penicillin V

Color/Form

white, crystalline powder

CAS RN

87-08-1
Record name PENICILLIN V
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Record name Penicillin V
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Melting Point

248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,900
Citations
JC Sheehan, KR Henery-Logan - Journal of the American …, 1959 - ACS Publications
… (I), has been shown to be identical to natural penicillin V (potassum salt) in physical and … DL-penicillin V, which was resolved to give the hitherto unknown L-penicillin V having less …
Number of citations: 428 pubs.acs.org
JG Shewale, VK Sudhakaran - Enzyme and microbial technology, 1997 - Elsevier
Penicillin V acylase (PVA) used in the production of 6-aminopenicillanic acid (6-APA) and 7-aminodesacetoxycephalosporanic acid (7-ADCA) is produced by a wide range of …
Number of citations: 109 www.sciencedirect.com
M Lindbaek, P Hjortdahl, ULH Johnsen - Bmj, 1996 - bmj.com
… Results: Amoxycillin and penicillin V led to significantly faster … day 10 were 5.4 (5.0 to 5.8) for penicillin V, 5.5 (4.9 to 6.0) for … in the penicillin V group, and 17 days in the placebo group. …
Number of citations: 218 www.bmj.com
MA Gerber, MF Randolph, J Chanatry… - American Journal of …, 1987 - jamanetwork.com
… of penicillin V potassium therapy, 172 patients with group A β-hemolytic streptococcal (GABHS) pharyngitis were randomly assigned to receive 250 mg of penicillin V … of oral penicillin V …
Number of citations: 155 jamanetwork.com
CF Dagnelie, Y Van der Graaf, RA De Melker - British Journal of General …, 1996 - bjgp.org
… The aim of this study is to assess the effectiveness of penicillin V compared with a placebo … throatfor more than 14 days; allergy to penicillin V; the use of antimicrobial drugs during the …
Number of citations: 130 bjgp.org
RH Schwartz, RL Wientzen, F Pedreira, EJ Feroli… - JAMA, 1981 - jamanetwork.com
The effect of duration of orally administered penicillin V potassium on the bacteriologic and clinical cure of group A streptococcal pharyngitis was evaluated. One hundred ninety-one …
Number of citations: 243 jamanetwork.com
DC Snanson, P Cannon, M Wilks - Journal of Antimicrobial …, 1978 - academic.oup.com
… When it is not practical to give parenteral antibiotics a loading 2-g oral dose of penicillin V in … The main purpose of this study was to compare amoxycillin with penicillin V, given as a 2-g …
Number of citations: 99 academic.oup.com
FD Hart, D Burley, R Manley, G Brown - British Medical Journal, 1956 - ncbi.nlm.nih.gov
DISCUSSION Allylthiourea isa drug with marked antithyroid properties, and, like all the members of the thiourea-thiouracil group, has a toxic effect on the bone marrow which …
Number of citations: 9 www.ncbi.nlm.nih.gov
EL Kaplan, DR Johnson - Pediatrics, 2001 - publications.aap.org
… Two randomized, single-blind, multicenter antibiotic efficacy trials in children using recommended doses of either oral penicillin V or intramuscular BPG for treatment of acute-onset …
Number of citations: 170 publications.aap.org
H Yang, ST Lopina - Journal of Biomaterials Science, Polymer …, 2003 - Taylor & Francis
… glycol; penicillin V is attached to the end of the PEG. … -group-containing antimicrobial agent penicillin V was chosen as a … The linkage between penicillin V and PEG is formed by amide …
Number of citations: 179 www.tandfonline.com

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